Cas no 1331-31-3 (o-Chloroethylbenzene)

o-Chloroethylbenzene structure
o-Chloroethylbenzene structure
Product Name:o-Chloroethylbenzene
CAS-nummer:1331-31-3
MF:C8H9Cl
MW:140.610061407089
CID:83632
PubChem ID:231496
Update Time:2025-04-18

o-Chloroethylbenzene Chemische en fysische eigenschappen

Naam en identificatie

    • o-Chloroethylbenzene
    • 2-CHLOROETHYLBENZENE
    • 1-(2-methylpropyl)hydrazinecarboxamide
    • 1-Chloro-1-phenylethane
    • alpha-Chloroethylbenzene
    • Benzene, chloroethyl-
    • Ethylchlorobenzene
    • 2-(Chloroethyl)benzene
    • A833653
    • Benzene, (2-chloroethyl)-
    • HSDB 8375
    • phenylethyl chloride
    • DTXSID3060748
    • .beta.-Phenylethyl chloride
    • 1331-31-3
    • BENZENE, (.BETA.-CHLOROETHYL)-
    • NSC27886
    • 1-Chloro-2-phenylethane
    • beta-Phenylethyl chloride
    • chloroethylbenzene
    • NSC 27886
    • F0001-1658
    • (2-Chloroethyl)benzene, 99%
    • Q27275303
    • C7T86VN1QZ
    • (beta-Chloroethyl)benzene
    • 2-Phenylethyl chloride
    • UNII-C7T86VN1QZ
    • (2-chloroethyl) benzene
    • AKOS000120652
    • D70839
    • NS00022528
    • (2-chloro-ethyl)-benzene
    • .beta.-Phenethyl chloride
    • FT-0632610
    • Phenethyl chloride
    • SCHEMBL124719
    • SCHEMBL5705619
    • Phenethylchloride
    • InChI=1/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H
    • (.beta.-Chloroethyl)benzene
    • 622-24-2
    • 2-chloroethyl-benzene
    • beta-Phenethyl chloride
    • EINECS 210-725-6
    • CHLOROETHYL)BENZENE, (2-
    • CS-W016446
    • W-105031
    • (2-Chloroethyl)benzene
    • (2-chloroethyl)-benzene
    • MFCD00000977
    • 2-Phenyl-1-chloroethane
    • NSC-27886
    • phenyl ethyl chloride
    • Inchi: 1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChI-sleutel: MNNZINNZIQVULG-UHFFFAOYSA-N
    • LACHT: ClCCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 131.10599
  • Monoisotopische massa: 140.039278
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 2
  • Complexiteit: 65
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Dichtheid: 1.0536 (estimate)
  • Smeltpunt: -62.6°C
  • Kookpunt: 188.79°C (estimate)
  • Vlampunt: 91.2°C
  • Brekindex: 1.5275 (estimate)
  • PSA: 72.35
  • LogboekP: log Kow = 2.95
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.